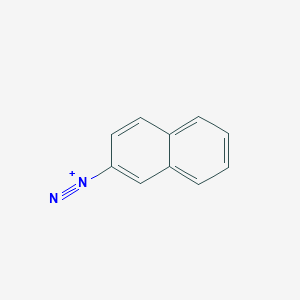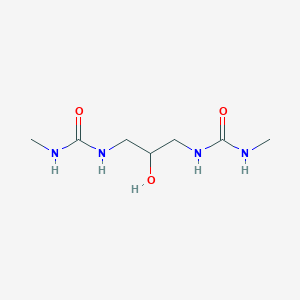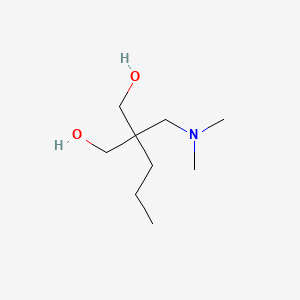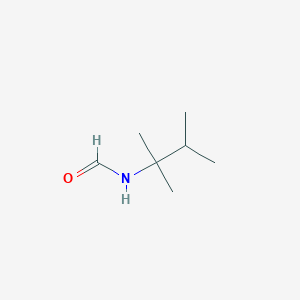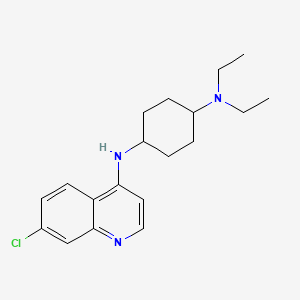
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is often used in medicinal chemistry for the development of various therapeutic agents. The presence of the chloro and diethylamino groups in its structure enhances its pharmacological properties, making it a valuable compound in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of quinoline N-oxides.
Applications De Recherche Scientifique
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit various enzymes and receptors, making it a candidate for drug discovery.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to DNA and RNA, inhibiting their synthesis and function. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another 7-chloroquinoline derivative known for its antimalarial activity.
Amodiaquine: Similar in structure and used as an antimalarial agent.
Ferroquine: A ferrocenyl derivative of chloroquine with enhanced antimalarial properties.
Uniqueness
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexyl and diethylamino groups differentiates it from other quinoline derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.
Propriétés
Numéro CAS |
32571-44-1 |
|---|---|
Formule moléculaire |
C19H26ClN3 |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22) |
Clé InChI |
JLAYDKVSQLVTNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


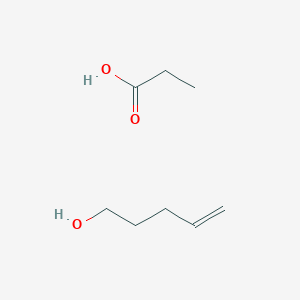
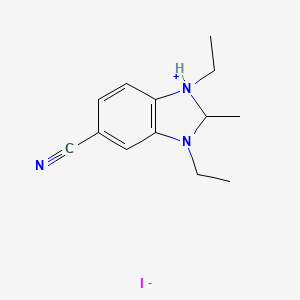
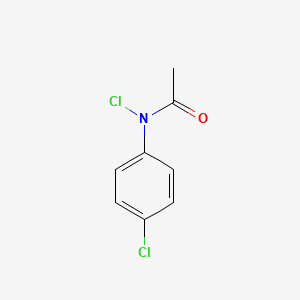
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
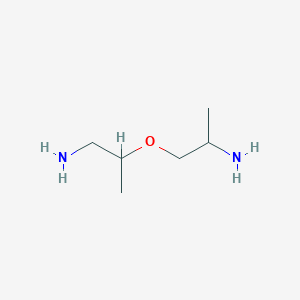
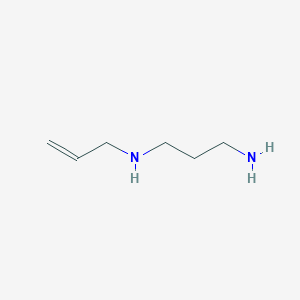

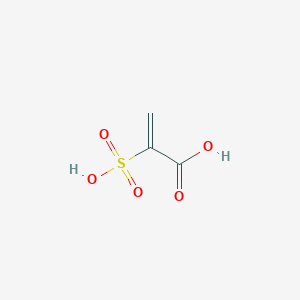
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
